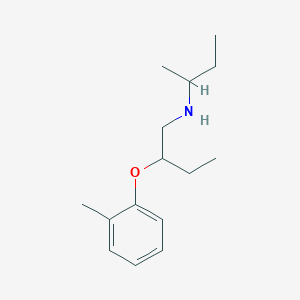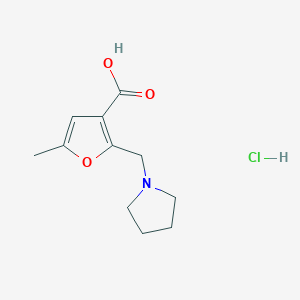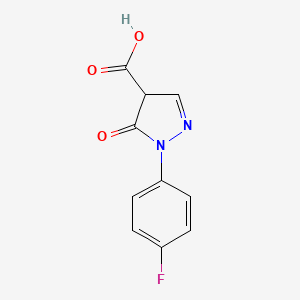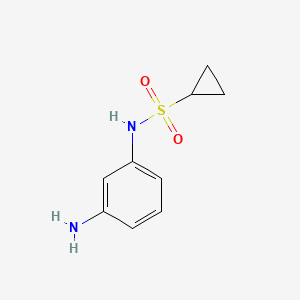
N-(Sec-butyl)-2-(2-methylphenoxy)-1-butanamine
Overview
Description
N-(Sec-butyl)-2-(2-methylphenoxy)-1-butanamine is an organic compound belonging to the class of secondary amines. It is a derivative of 1-butanamine and is characterized by its two methylphenoxy substituents. This compound is used in a variety of scientific applications, ranging from synthesis to research. In
Mechanism of Action
N-(Sec-butyl)-2-(2-methylphenoxy)-1-butanamine acts as a substrate for the synthesis of other compounds. It is also used as a research tool to study the mechanism of action of drugs and to explore new biochemical pathways. Its mechanism of action is not fully understood, but it is believed to interact with receptors in the body to produce biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, thus affecting the pharmacokinetics of drugs. It has also been shown to interact with various receptors in the body, including the serotonin, dopamine, and GABA receptors, and to modulate the activity of these receptors.
Advantages and Limitations for Lab Experiments
N-(Sec-butyl)-2-(2-methylphenoxy)-1-butanamine has several advantages for use in laboratory experiments. It is relatively stable and easy to synthesize, and it is also relatively inexpensive. It can be used as a substrate for the synthesis of novel drugs and as a research tool to study the mechanism of action of drugs and to explore new biochemical pathways. However, it also has some limitations. It is not water-soluble, so it must be dissolved in an organic solvent before use. It is also not very stable in the presence of light, so it must be stored in a dark environment.
Future Directions
For research include exploring its use in drug discovery and synthesis, studying its mechanism of action, and investigating its biochemical and physiological effects. Additionally, further research could explore its potential for use in the treatment of various diseases and conditions, as well as its potential for use in other laboratory applications.
Scientific Research Applications
N-(Sec-butyl)-2-(2-methylphenoxy)-1-butanamine has a variety of scientific applications, including drug discovery, biochemical research, and synthesis. It has been used as a substrate for the synthesis of novel drugs and as a starting material for the synthesis of other compounds. It has also been used as a research tool to study the mechanism of action of drugs and to explore new biochemical pathways.
properties
IUPAC Name |
N-butan-2-yl-2-(2-methylphenoxy)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-5-13(4)16-11-14(6-2)17-15-10-8-7-9-12(15)3/h7-10,13-14,16H,5-6,11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRXPNIPFMUIJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC(CC)OC1=CC=CC=C1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4-Dimethyl-N-[2-(4-methylphenoxy)propyl]aniline](/img/structure/B1389490.png)
![N-[4-(Heptyloxy)benzyl]-3-(3-phenylpropoxy)aniline](/img/structure/B1389493.png)
![N-[2-(4-Ethylphenoxy)propyl]-3-(heptyloxy)aniline](/img/structure/B1389495.png)

![3-(Benzyloxy)-N-[2-(2,5-dimethylphenoxy)propyl]-aniline](/img/structure/B1389498.png)





![Ethyl 3-amino-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1389508.png)
![Ethyl 2-[(tert-butoxycarbonyl)amino]-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate](/img/structure/B1389509.png)

